![molecular formula C14H15NO3S2 B5521608 ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5521608.png)
ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate
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Overview
Description
Ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate is a chemical compound with the molecular formula C14H15NO3S2 . Its molecular weight is 309.4038 .
Molecular Structure Analysis
The molecular structure of ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate is based on its molecular formula, C14H15NO3S2 . It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The compound also contains an amine group (-NH2) and a carboxylate group (-COO-).Scientific Research Applications
Synthesis and Dye Applications
One application involves the synthesis of 5-(hetoarylazo or arylazo)thiophene derivatives, achieved by diazotization using ethyl 5-amino-2,4-bis(ethoxycarbonyl)-3-thiopheneacetate as a key intermediate. These derivatives serve as thiophene azo dyes, demonstrating excellent performance as disperse dyes on polyester fibers, highlighting the compound's utility in the textile industry for dyeing processes (Sabnis, Kazemi, & Rangnekar, 1991).
Antimicrobial and Antitumor Applications
Another significant application is in the pharmaceutical field, where derivatives of ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate have shown pronounced anti-proliferative activity and tumor cell selectivity. These compounds have been tested against various tumor cell types, such as leukemia/lymphoma, prostate, kidney, and hepatoma tumor cells, showing promising results in inhibiting tumor cell proliferation (Thomas et al., 2017).
Synthetic Modifications for Antimicrobial Study
Further research into synthetic modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate, a related compound, has provided insights into antimicrobial activities against various bacterial and fungal strains. This showcases the compound's potential as a basis for developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Apoptosis-Inducing Agents for Breast Cancer
Additionally, derivatives synthesized from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been explored for their apoptosis-inducing potential in breast cancer cells. Certain compounds have demonstrated significant in vitro and in vivo antiproliferative potential, highlighting the chemical's role in cancer therapy research (Gad et al., 2020).
Future Directions
properties
IUPAC Name |
ethyl 5-ethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-3-9-8-10(14(17)18-4-2)13(20-9)15-12(16)11-6-5-7-19-11/h5-8H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVRZLRBTQWGGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CS2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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